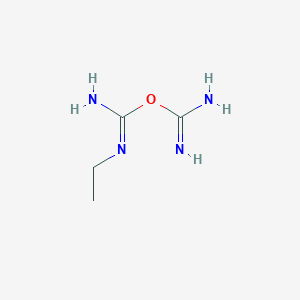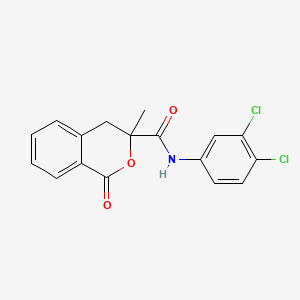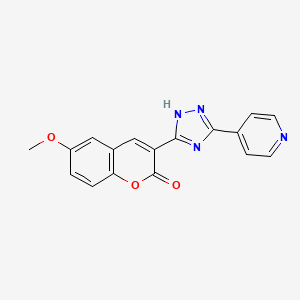![molecular formula C5H6N4O3 B12125548 1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro- CAS No. 1172494-00-6](/img/structure/B12125548.png)
1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro-: is a heterocyclic compound with an intriguing structure. Let’s break it down:
1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine: This part of the name indicates the fused ring system. It contains an oxadiazole ring (1,2,5-oxadiazole) and a diazepine ring (1,4-diazepine) connected in a specific arrangement.
5,7(3H,4H)-dione, 6,8-dihydro: This portion signifies the presence of two carbonyl groups (dione) at positions 5 and 7, and the reduction of the double bonds at positions 6 and 8 (6,8-dihydro).
Preparation Methods
The synthesis of 1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro involves several steps. One notable method is a short and safe approach that avoids explosive intermediates. Here’s a summary:
Starting Compound: Begin with commercially available .
Step 1: Convert 4-aminopyridine to using nitric acid and sulfuric acid.
Step 2: React 4-amino-3-nitropyridine with or to form the furoxan ring.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation and reduction.
Common Reagents: Nitric acid, sulfuric acid, PIFA, PIA.
Major Products: The target compound itself, along with intermediates.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological systems.
Medicine: Assess its pharmacological properties.
Industry: Consider its use in materials science or as a precursor for drug development.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 1H-[1,2,5]Oxadiazolo[3,4-b][1,4]diazepine-5,7(3H,4H)-dione, 6,8-dihydro is unique due to its specific ring fusion and carbonyl positions, similar compounds include:
[1,2,5]Oxadiazolo[3,4-c]pyridine: A related heterocycle.
1H-1,2,3-Triazolo[4,5-b]pyridine: Another interesting heterocyclic compound.
7-Methyl-5,7-diphenyl-6,7-dihydro-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine: A derivative with additional substituents.
Properties
CAS No. |
1172494-00-6 |
|---|---|
Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1,3,4,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine-5,7-dione |
InChI |
InChI=1S/C5H6N4O3/c10-2-1-3(11)7-5-4(6-2)8-12-9-5/h8-9H,1H2,(H,6,10)(H,7,11) |
InChI Key |
SZIYNKUWQYCBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(NC1=O)NON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B12125478.png)




![1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12125527.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12125531.png)
![3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12125538.png)
![Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)

![Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-](/img/structure/B12125558.png)

